3-Piperazin-2-YL-propionic acid methyl ester
Overview
Description
3-Piperazin-2-YL-propionic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperazine and propionic acid derivatives.
Reaction Steps: The process involves the esterification of propionic acid with methanol to form propionic acid methyl ester, followed by the reaction with piperazine under specific conditions to introduce the piperazine ring at the appropriate position.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted piperazines.
Scientific Research Applications
3-Piperazin-2-YL-propionic acid methyl ester has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Piperazin-2-YL-propionic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
3-Piperazin-2-YL-propionic acid methyl ester is compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring but differ in their substituents and functional groups.
Propionic acid derivatives: These compounds have similar ester groups but differ in their core structures.
Uniqueness: The uniqueness of this compound lies in its specific combination of the piperazine ring and propionic acid ester, which provides distinct chemical and biological properties compared to other similar compounds.
List of Similar Compounds
Piperazine
Propionic acid
Piperazine derivatives
Propionic acid derivatives
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 3-piperazin-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h7,9-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBLDSDYKOPQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672160 | |
Record name | Methyl 3-(piperazin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-18-7 | |
Record name | Methyl 3-(piperazin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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